N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenylpiperazinyl group attached to a pyrimidinyl group. The compound also contains an isonicotinamide group .Chemical Reactions Analysis
The compound has shown moderate acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE .Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonism
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide has been identified as a selective antagonist for alpha 1-adrenoceptors (ARs), particularly those prevalent in the human lower urinary tract. This makes it potentially useful in the treatment of conditions such as benign prostatic hyperplasia. The compound's binding to alpha 1-ARs shows sensitivity to the size and electronic features of the arylpiperazine portion, allowing for targeted drug design (Elworthy et al., 1997).
Serotonin and Dopamine Receptor Affinity
Research has shown that derivatives of this compound exhibit affinity for both dopamine (D2 and D3) and serotonin (5-HT1A) receptors. This dual receptor affinity suggests potential applications in the treatment of psychiatric disorders such as schizophrenia and depression (Wustrow et al., 1998).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives, related to this compound, have shown promising results as anticancer and anti-5-lipoxygenase agents. This suggests a potential role in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antimycobacterial Activity
Derivatives of this compound have been investigated for their antimycobacterial properties, especially against Mycobacterium tuberculosis. This positions them as potential candidates for the development of new antimycobacterial drugs (Biava et al., 2008).
Phosphodiesterase 1 Inhibition for Cognitive Impairment
3-Aminopyrazolo[3,4-d]pyrimidinones, structurally related to this compound, have been developed as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide or F6222-0447, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine, enhancing cognition functions . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine, affecting the cholinergic neurotransmission pathway . This pathway plays a significant role in learning and memory, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound enhances cognition functions . This makes it a potential therapeutic agent for diseases characterized by a decline in cognitive function, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . The compound interacts with AChE, inhibiting its activity and thereby modulating acetylcholine levels . This interaction is characterized by both competitive and non-competitive inhibition .
Cellular Effects
The effects of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide on cells are primarily related to its influence on acetylcholine levels. By inhibiting AChE, the compound can potentially affect various cellular processes that are regulated by acetylcholine, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves binding to AChE and inhibiting its activity . This binding interaction has been confirmed by molecular docking studies . The compound’s inhibitory effect on AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(16-6-8-21-9-7-16)24-17-14-22-20(23-15-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXEWNXRKLYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.